molecular formula C17H15NO3 B3168846 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid CAS No. 933474-42-1

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3168846
CAS No.: 933474-42-1
M. Wt: 281.3 g/mol
InChI Key: BRMXJWXVCTVWFA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a suitable benzyloxy halide reacts with the indole core.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3rd position, due to the electron-donating effects of the benzyloxy and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The benzyloxy group can enhance binding affinity to hydrophobic pockets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

    6-Benzyloxyindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.

    1-Methylindole-2-carboxylic acid: Lacks the benzyloxy group, which may reduce its binding affinity to certain hydrophobic targets.

    6-(Benzyloxy)-1H-indole-2-carboxylic acid: Lacks the methyl group, which can affect its overall steric and electronic properties.

Uniqueness: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances hydrophobic interactions, the methyl group influences steric properties, and the carboxylic acid group allows for hydrogen bonding and ionic interactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-6-phenylmethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18-15-10-14(21-11-12-5-3-2-4-6-12)8-7-13(15)9-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMXJWXVCTVWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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